molecular formula C17H23N3O3S B3201729 N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide CAS No. 1020453-59-1

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide

Cat. No. B3201729
CAS RN: 1020453-59-1
M. Wt: 349.4 g/mol
InChI Key: SLPMMFYHWBXFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide, also known as DMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMS is a sulfonamide compound that belongs to the class of pyrazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes and signaling pathways that are involved in inflammation and pain. N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been found to possess a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide in lab experiments is its wide range of biological activities. N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been found to possess anti-inflammatory, analgesic, and antipyretic effects, as well as antioxidant and neuroprotective properties. Another advantage of using N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide is its relatively low toxicity. However, one of the limitations of using N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide in lab experiments is its poor solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide. One area of research is the development of more efficient synthesis methods for N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide. Another area of research is the investigation of the mechanism of action of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide, which may provide insights into its potential therapeutic applications. Future research may also focus on the development of novel derivatives of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide with improved biological activity and solubility. Finally, future research may focus on the development of new therapeutic applications of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide, particularly in the treatment of inflammatory and neurodegenerative diseases.

Scientific Research Applications

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory and analgesic effects. N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has also been found to have antipyretic effects, which may be useful in the treatment of fever.

properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-11-9-8-10-12(15)3/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPMMFYHWBXFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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